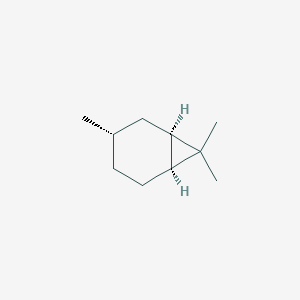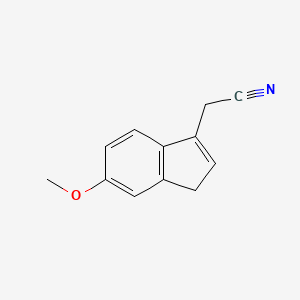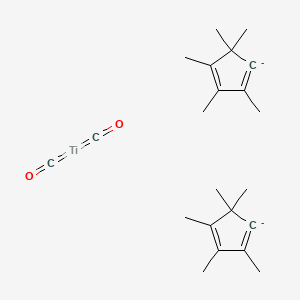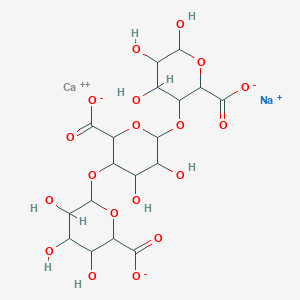
trans-Carane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Carane is a natural product found in Mentha canadensis with data available.
Applications De Recherche Scientifique
Mass Spectrometry in Terpene Analysis
Research by Bünau, Schade, and Gollnick (1967) focused on the mass spectrometry of various caranols including trans-carane derivatives. Their work suggests that the identification and quantitative analysis of caranol mixtures, such as those involving this compound, can be accurately performed using mass spectrometry by evaluating abundance ratios. This methodology is significant in analyzing and identifying terpene structures in various scientific applications (Bünau, Schade, & Gollnick, 1967).
Hydrogenation of Terpenes
Cocker, Shannon, and Staniland (1966) established conditions for the catalytic hydrogenation of terpenes, including the transformation of car-3-ene to cis-carane. While they were not able to obtain this compound, their research illuminates the potential pathways and conditions for manipulating terpene structures, which is fundamental in the synthesis of various derivatives and compounds (Cocker, Shannon, & Staniland, 1966).
Synthesis and Biological Activity of Derivatives
Kozioł et al. (2018) explored the synthesis of novel derivatives from a this compound substrate, leading to the creation of bromolactone with the preserved carane system. This compound exhibited moderate antibacterial activity and antifeedant activity against certain insects, highlighting this compound’s potential in creating biologically active compounds (Kozioł et al., 2018).
Optical Activity in Synthesis
Fringuelli, Minuti, and Taticchi (1990) reported on the synthesis of optically active transcaran-4-carboxylic acids. Their work underscores the significance of optical activity in the synthesis of carane derivatives, which can be crucial in developing substances with specific desired properties (Fringuelli, Minuti, & Taticchi, 1990).
Terpene Biotransformation
The study by Ishida, Asakawa, Takemoto, and Aratani (1981) on the biotransformation of various terpenes in rabbits included this compound. They investigated how these compounds metabolize in mammals, leading to the formation of several unique compounds. This research is crucial for understanding the metabolic fate of terpenes like this compound in biological systems (Ishida, Asakawa, Takemoto, & Aratani, 1981).
Propriétés
Numéro CAS |
18968-23-5 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
0 |
Synonymes |
BICYCLO[4.1.0]HEPTANE,3,7,7-T |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-fluoro-1-benzothiophen-3-yl)methyl-propylamino]ethanol](/img/no-structure.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)




